molecular formula C13H17NO B13599091 4-Mesitylpyrrolidin-2-one CAS No. 55656-96-7

4-Mesitylpyrrolidin-2-one

Cat. No.: B13599091
CAS No.: 55656-96-7
M. Wt: 203.28 g/mol
InChI Key: OZNXBPHHQBXKFQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Mesitylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of mesityl-substituted amines with cyclic anhydrides under controlled conditions . Another approach involves the ring contraction and deformylative functionalization of piperidine derivatives .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and yield. The use of microchannel reactors under visible light conditions has been explored for efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Mesitylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the mesityl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

4-Mesitylpyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Mesitylpyrrolidin-2-one involves its interaction with specific molecular targets. For instance, docking analyses suggest binding to the podophyllotoxin pocket of gamma tubulin, which may underlie its anticancer activity . The compound’s versatility is attributed to its ability to engage in various binding modes with enantioselective proteins.

Comparison with Similar Compounds

Biological Activity

4-Mesitylpyrrolidin-2-one is a compound that has garnered attention due to its potential biological activities. This article delves into the various aspects of its biological activity, including its synthesis, mechanisms of action, and specific case studies that illustrate its effects.

Chemical Structure and Synthesis

This compound is characterized by a pyrrolidine ring with a mesityl group (2,4,6-trimethylphenyl) at the 4-position. The synthesis of this compound typically involves the reaction of mesityl chloride with pyrrolidin-2-one under basic conditions. The resulting compound can be purified through recrystallization or chromatography.

Anticancer Properties

The anticancer activity of this compound has been investigated in various studies. For instance, research involving A549 human lung adenocarcinoma cells demonstrated that this compound exhibits cytotoxic effects, reducing cell viability significantly compared to control groups. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Effects

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported moderate to strong inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's efficacy against multidrug-resistant strains highlights its potential in addressing antibiotic resistance .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It effectively halts the progression of the cell cycle in cancerous cells, preventing proliferation.
  • Antimicrobial Mechanism : The exact mechanism for its antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study 1: Anticancer Activity in Lung Cancer Models

In a controlled study, this compound was administered to A549 cells at varying concentrations. The results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 50 µM. This study underscores the compound's potential as an adjunct therapy in lung cancer treatment .

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial effectiveness of this compound against clinical isolates of Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting it could serve as a viable alternative in treating resistant infections .

Comparative Biological Activity Table

Activity Effect Reference
AnticancerCytotoxicity in A549 cells
AntimicrobialEffective against E. coli
Apoptosis InductionInduces programmed cell death
Cell Cycle ArrestHalts G1 phase progression

Properties

CAS No.

55656-96-7

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

4-(2,4,6-trimethylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C13H17NO/c1-8-4-9(2)13(10(3)5-8)11-6-12(15)14-7-11/h4-5,11H,6-7H2,1-3H3,(H,14,15)

InChI Key

OZNXBPHHQBXKFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2CC(=O)NC2)C

Origin of Product

United States

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